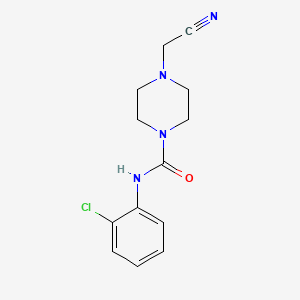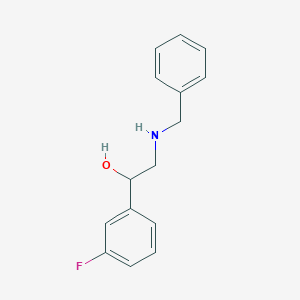
Propan-2-yl 2-(3-carbamoylindol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-(3-carbamoylindol-1-yl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of indole-3-acetic acid, a naturally occurring plant hormone.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(3-carbamoylindol-1-yl)acetate is not fully understood. However, it is believed to act as an agonist for the indole-3-acetic acid receptor, which is involved in various physiological processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
Propan-2-yl 2-(3-carbamoylindol-1-yl)acetate has been shown to have various biochemical and physiological effects. In plants, it has been demonstrated to promote cell division and elongation, as well as enhance root growth. In cancer cells, it has been found to induce apoptosis, a programmed cell death process. In animal models, it has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using propan-2-yl 2-(3-carbamoylindol-1-yl)acetate in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the study of propan-2-yl 2-(3-carbamoylindol-1-yl)acetate. One direction is to further investigate its potential applications in agriculture, medicine, and material science. Another direction is to elucidate its mechanism of action and optimize its use in various applications. Additionally, there is a need for more studies to evaluate its safety and toxicity.
Synthesis Methods
The synthesis of propan-2-yl 2-(3-carbamoylindol-1-yl)acetate involves the reaction of indole-3-acetic acid with isopropyl chloroacetate in the presence of a base such as triethylamine. The reaction proceeds through an esterification process, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
Propan-2-yl 2-(3-carbamoylindol-1-yl)acetate has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, it has been shown to promote plant growth and development. In medicine, it has been investigated for its anticancer and anti-inflammatory properties. In material science, it has been explored for its potential use as a building block for the synthesis of novel materials.
properties
IUPAC Name |
propan-2-yl 2-(3-carbamoylindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)19-13(17)8-16-7-11(14(15)18)10-5-3-4-6-12(10)16/h3-7,9H,8H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWLELPSIYGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C=C(C2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(3-carbamoylindol-1-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)

![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)

![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)

![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)